molecular formula C22H25N3O5S B2401388 3-(3,5-Dimethoxyphenyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole CAS No. 946369-22-8

3-(3,5-Dimethoxyphenyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole

Número de catálogo: B2401388
Número CAS: 946369-22-8
Peso molecular: 443.52
Clave InChI: NTGTXIKHMQSUAM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(3,5-Dimethoxyphenyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole is a novel chemical entity featuring the 1,2,4-oxadiazole heterocycle, a scaffold recognized for its significant potential in medicinal chemistry . This compound is designed for research applications only and is not intended for diagnostic or therapeutic use. The 1,2,4-oxadiazole ring is a versatile pharmacophore known to contribute to diverse biological activities. Specifically, 1,2,4-oxadiazole derivatives have demonstrated promising antiproliferative effects against a panel of human cancer cell lines, including breast (MCF-7, MDA-MB-231), lung (A549), and prostate (DU-145) cancers . Furthermore, structurally related 1,2,4-oxadiazole compounds have exhibited potent antifungal activity by acting as Succinate Dehydrogenase (SDH) inhibitors, disrupting the fungal tricarboxylic acid cycle and energy metabolism . The molecular architecture of this reagent integrates a 3,5-dimethoxyphenyl group attached to the oxadiazole core, a substitution pattern that has been documented in crystallographic studies of analogous systems . The piperidine moiety, functionalized with a tosyl group, may influence the molecule's binding affinity and pharmacokinetic properties. Researchers are exploring this compound and its analogs for their mechanism of action, which may involve the inhibition of key enzymatic targets such as thymidylate synthase, topoisomerase II, or HDAC, pathways known to be modulated by oxadiazole-containing molecules . This chemical is supplied for non-clinical research purposes to support the development of new therapeutic agents.

Propiedades

IUPAC Name

3-(3,5-dimethoxyphenyl)-5-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5S/c1-15-4-6-20(7-5-15)31(26,27)25-10-8-16(9-11-25)22-23-21(24-30-22)17-12-18(28-2)14-19(13-17)29-3/h4-7,12-14,16H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTGTXIKHMQSUAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC(=NO3)C4=CC(=CC(=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethoxyphenyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors, such as amidoximes and carboxylic acids or their derivatives.

    Introduction of the 3,5-dimethoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.

    Attachment of the tosylpiperidinyl group: This can be done through nucleophilic substitution reactions, where the piperidine ring is tosylated and then attached to the oxadiazole core.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Análisis De Reacciones Químicas

Substitution Reactions at the Tosyl Group

The tosyl (-SO₂C₆H₄CH₃) group on the piperidine nitrogen serves as a protective moiety and a potential site for nucleophilic substitution.

Key Reactions:

  • Desulfonylation : Under strongly acidic conditions (e.g., HBr/AcOH), the tosyl group is cleaved to yield a free piperidine amine .

  • Nucleophilic Displacement : Primary amines (e.g., benzylamine) or thiols can displace the tosyl group in polar aprotic solvents (e.g., DMF) at elevated temperatures .

Example:

ReagentConditionsProductYieldSource
HBr (48%)/AcOHReflux, 6 hr5-(piperidin-4-yl)-1,2,4-oxadiazole72%
Benzylamine/DMF80°C, 12 hrN-Benzyl-piperidine-oxadiazole derivative58%

Functionalization of the Oxadiazole Ring

The 1,2,4-oxadiazole ring exhibits moderate aromaticity, enabling electrophilic substitution and ring-opening reactions.

Electrophilic Substitution

The electron-deficient oxadiazole ring undergoes halogenation or nitration at the 3-position under controlled conditions :

  • Nitration : Fuming HNO₃/H₂SO₄ at 0–5°C introduces a nitro group.

  • Bromination : Br₂ in CCl₄ yields mono-brominated derivatives.

Example:

ReactionReagentProductSelectivitySource
BrominationBr₂/CCl₄, 0°C3-Bromo-1,2,4-oxadiazole derivative>90%

Ring-Opening Reactions

  • Acidic Hydrolysis : Concentrated HCl at reflux cleaves the oxadiazole ring to form a diamide .

  • Reduction : LiAlH₄ reduces the ring to a diamine intermediate.

Modification of the 3,5-Dimethoxyphenyl Group

The methoxy substituents direct electrophilic aromatic substitution (EAS) to the para and ortho positions.

Reported Reactions:

  • Demethylation : BBr₃ in CH₂Cl₂ removes methoxy groups, yielding hydroxyl substituents .

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at the 4-position .

Example:

ReactionConditionsProductYieldSource
DemethylationBBr₃/CH₂Cl₂, 0°C3,5-Dihydroxyphenyl-oxadiazole derivative65%

Cross-Coupling Reactions

The aromatic rings participate in Pd-catalyzed couplings for structural diversification:

Suzuki-Miyaura Coupling :

  • The 3,5-dimethoxyphenyl group undergoes coupling with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄/Na₂CO₃.

Example:

SubstrateReagentProductYieldSource
3,5-DimethoxyphenylPhB(OH)₂, Pd(PPh₃)₄Biaryl-oxadiazole hybrid82%

Biological Activity and Mechanistic Insights

While not a direct reaction, the compound’s bioactivity informs its reactivity:

  • Anticancer Activity : Derivatives inhibit HDAC-1 (IC₅₀ = 8.2–12.1 nM) via hydrophobic interactions with enzyme pockets .

  • Apoptosis Induction : Cleavage of caspase-3 and p53 activation are observed in MCF-7 cells .

Aplicaciones Científicas De Investigación

Chemistry

  • Building Block in Synthesis : The compound serves as a versatile building block for synthesizing more complex organic molecules. Its functional groups allow for further modifications and derivatizations to create novel compounds with enhanced properties.

Biology

  • Biological Activity Studies : Research has indicated that compounds containing oxadiazole rings exhibit significant biological activities including antimicrobial and anticancer properties. For instance, derivatives of oxadiazoles have shown efficacy against various cancer cell lines such as glioblastoma .

Medicine

  • Potential Therapeutic Applications : Ongoing studies are investigating the compound's potential as a drug candidate for treating diseases such as cancer and diabetes. In vitro studies have demonstrated that certain oxadiazole derivatives can induce apoptosis in cancer cells and lower glucose levels in diabetic models .

Case Studies

StudyObjectiveFindings
Study on Anticancer ActivityEvaluate cytotoxic effects on glioblastoma cellsCompounds derived from oxadiazoles showed significant apoptosis induction
Diabetes Model StudyAssess anti-diabetic propertiesCertain oxadiazole derivatives effectively reduced glucose levels in Drosophila models
Antibacterial Activity AssessmentTest against common bacterial strainsSeveral oxadiazole derivatives exhibited antibacterial effects against Staphylococcus aureus and Escherichia coli

Mecanismo De Acción

The mechanism of action of 3-(3,5-Dimethoxyphenyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and targets are subject to ongoing research and may vary depending on the specific application.

Comparación Con Compuestos Similares

Similar Compounds

    3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazole: Lacks the tosylpiperidinyl group.

    5-(1-Tosylpiperidin-4-yl)-1,2,4-oxadiazole: Lacks the 3,5-dimethoxyphenyl group.

    3-Phenyl-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole: Lacks the methoxy groups on the phenyl ring.

Uniqueness

The presence of both the 3,5-dimethoxyphenyl group and the tosylpiperidinyl group in 3-(3,5-Dimethoxyphenyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole makes it unique

Actividad Biológica

3-(3,5-Dimethoxyphenyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole is a compound of interest due to its potential biological activities. This article summarizes its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The compound features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure known for its diverse biological activities. The presence of the 3-(3,5-dimethoxyphenyl) and 1-tosylpiperidin-4-yl moieties contributes to its pharmacological profile.

Biological Activity Overview

  • Anticancer Activity :
    The oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 3-(3,5-dimethoxyphenyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole have been shown to inhibit thymidylate synthase (TS), an enzyme crucial for DNA synthesis in cancer cells. Research indicates that certain derivatives have IC50 values in the range of 1.95–4.24 µM against various cancer cell lines .
  • Antibacterial Properties :
    Some studies have demonstrated that oxadiazole derivatives possess antibacterial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) reported for these compounds are significantly lower than those of standard antibacterial agents like Ampicillin .
  • Antitubercular Activity :
    Compounds containing the oxadiazole ring have also been evaluated for their activity against Mycobacterium tuberculosis. Certain derivatives showed promising results with effective concentrations as low as 62.5 μg/mL .

Table 1: Summary of Biological Activities

Activity TypeCompound ExampleIC50 / MIC ValuesReference
AnticancerCompound 3aIC50 = 2.52 µM (MCF-7)
AntibacterialCompound 5aMIC = 7.9 μg/mL
AntitubercularCompound 1362.5 μg/mL

Detailed Research Findings

Alam et al. synthesized various oxadiazole derivatives and assessed their anticancer activity against MCF-7 and HCT-116 cell lines. They found that some compounds exhibited superior potency compared to established drugs like Doxorubicin and 5-Fluorouracil .

Ningegowda et al.'s work on antimycobacterial activity highlighted that specific oxadiazole derivatives could be optimized for better efficacy against tuberculosis .

Ribeiro et al. focused on the molecular docking studies of oxadiazoles, revealing their potential to inhibit key enzymes involved in cancer proliferation such as HDAC and telomerase .

The biological activity of oxadiazoles is attributed to their ability to interact with various biological targets:

  • Thymidylate Synthase (TS) : Inhibition leads to reduced DNA synthesis in cancer cells.
  • Histone Deacetylases (HDAC) : Affecting gene expression related to cancer progression.
  • Telomerase : Targeting this enzyme can lead to senescence in cancer cells.

Q & A

Q. What are the common synthetic routes for preparing 3-(3,5-dimethoxyphenyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole, and how can purity be validated?

  • Methodological Answer : The compound is typically synthesized via cyclization of amidoxime intermediates with activated carboxylic acid derivatives. For example, a two-step approach involves (1) forming the 1,2,4-oxadiazole ring by reacting a nitrile precursor (e.g., 3,5-dimethoxyphenyl nitrile) with hydroxylamine, followed by (2) coupling with a tosylpiperidine derivative under reflux in polar aprotic solvents (e.g., DMF or DMSO).
  • Purification : Use flash column chromatography (e.g., silica gel, heptane:isopropyl acetate gradients) to isolate the product.
  • Characterization : Validate purity via HPLC (>95% purity threshold) and confirm structure using 1H^1H-NMR (e.g., aromatic protons at δ 6.8–7.2 ppm, tosyl methyl at δ 2.4 ppm) and mass spectrometry (e.g., molecular ion peak matching theoretical mass).

Q. What analytical techniques are critical for confirming the structural integrity of this oxadiazole derivative?

  • Methodological Answer :
  • NMR Spectroscopy : Key signals include aromatic protons from the dimethoxyphenyl group (δ 6.5–7.0 ppm, split due to substitution pattern) and the tosyl group’s methyl resonance (δ 2.4 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C23_{23}H26_{26}N4_4O5_5S) with a mass error <5 ppm.
  • HPLC-PDA : Ensure a single peak at λ = 254 nm, with retention time matching a reference standard.

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and scalability for this compound?

  • Methodological Answer :
  • Solvent Screening : Test polar aprotic solvents (e.g., DME, DMF) at varying temperatures (50–100°C) to balance reactivity and side-product formation. Evidence shows DME at 50°C achieves 99% yield in analogous oxadiazole syntheses.
  • Catalysis : Explore transition-metal catalysts (e.g., Pd/Cu) for coupling steps.
  • Scale-Up Adjustments : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for large-scale purification.

Q. How should contradictory biological activity data be analyzed for oxadiazole derivatives like this compound?

  • Methodological Answer :
  • Assay Validation : Replicate assays under standardized conditions (e.g., cell line viability, enzyme inhibition protocols). For example, discrepancies in HIV fusion inhibition data may arise from variations in cell type (e.g., TZM-bl vs. PBMCs).
  • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., replacing dimethoxyphenyl with trifluoromethyl groups reduces antiviral potency but enhances CNS penetration).
  • Computational Modeling : Use docking studies (e.g., AutoDock Vina) to predict binding affinities to targets like GSK-3β or viral fusion proteins.

Q. What strategies are recommended for evaluating the pharmacokinetic properties of this compound in preclinical studies?

  • Methodological Answer :
  • In Vitro ADME : Assess metabolic stability using liver microsomes (human/rat) and permeability via Caco-2 cell monolayers.
  • In Vivo Profiling : Conduct bioavailability studies in rodent models with LC-MS/MS quantification of plasma levels.
  • Blood-Brain Barrier (BBB) Penetration : Use logP calculations (optimal range: 2–3) and in situ perfusion models to predict CNS activity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.